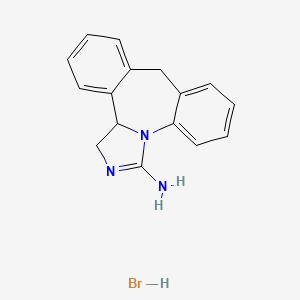

Epinastine hydrobromide

CAS No.: 80012-42-6

Cat. No.: VC2437767

Molecular Formula: C16H16BrN3

Molecular Weight: 330.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80012-42-6 |

|---|---|

| Molecular Formula | C16H16BrN3 |

| Molecular Weight | 330.22 g/mol |

| IUPAC Name | 2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide |

| Standard InChI | InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H |

| Standard InChI Key | ADPMHRDERZTFIN-UHFFFAOYSA-N |

| SMILES | C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br |

| Canonical SMILES | C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Epinastine hydrobromide is characterized by its unique molecular structure, which belongs to the dibenzazepine class of compounds. The parent compound, epinastine, features a complex molecular framework including a dibenzo[c,f]imidazo[1,5-a]azepine core structure . The hydrobromide salt form improves stability and solubility for pharmaceutical applications. The chemical formula of epinastine hydrobromide is C16H15N3·HBr, with isotopically labeled variants such as Epinastine-13C,d3 (hydrobromide) having the formula C15[13C]H12D3N3·HBr and a molecular weight of 334.2 daltons .

Physical Properties

Epinastine hydrobromide typically exists as a crystalline solid with specific physicochemical properties that make it suitable for pharmaceutical formulations. The compound's stability is excellent, with labeled research-grade materials maintaining integrity for four or more years when properly stored at -20°C .

Pharmacological Mechanism

Histamine Receptor Activity

Epinastine hydrobromide functions primarily as a histamine H1 receptor antagonist, but research has revealed its significant activity at multiple histamine receptor subtypes. It demonstrates potent antagonistic action at H1 receptors, inhibiting histamine-induced allergic responses . Notably, epinastine also shows remarkable potency at H4 receptors, with studies indicating an IC50 value of 0.9 nM for inhibiting histamine-mediated increases in intracellular calcium in cells expressing the human H4 receptor .

This multi-receptor activity distinguishes epinastine from many other antihistamines, as it can more comprehensively modulate histamine-mediated inflammatory processes. The compound's ability to target both H1 and H4 receptors makes it particularly effective for treating allergic conditions where both receptor types play significant roles in symptom manifestation .

Anti-inflammatory and Antiallergic Effects

Beyond direct histamine receptor antagonism, epinastine hydrobromide exhibits significant anti-inflammatory and antiallergic actions. Research has demonstrated that epinastine inhibits IL-8 release, suggesting an ability to modulate pro-inflammatory cytokine production . Additionally, epinastine functions as a mast cell stabilizer, preventing the release of inflammatory mediators from these key effector cells of allergic responses .

Experimental studies using human eosinophils have provided insights into epinastine's effects on allergic effector cells. Histamine typically induces a dose-dependent release of eosinophil cationic protein (ECP) from peripheral blood eosinophils, with maximum effect observed at 1 μM histamine concentration. This release appears to be primarily mediated through H4 receptors, as demonstrated by comparative studies using receptor-specific agonists .

Clinical Applications

Ophthalmic Applications

Epinastine hydrobromide has gained significant clinical importance as an ophthalmic solution for treating ocular allergic conditions. The 0.05% epinastine HCl formulation (marketed as Elestat®) has been extensively studied for safety and efficacy in treating allergic conjunctivitis and related ocular allergic disorders .

A randomized, double-masked clinical study evaluated the safety and tolerability of epinastine HCl 0.05% ophthalmic solution in healthy adults. The study involved 180 participants (120 receiving epinastine, 60 receiving vehicle) who administered one drop in both eyes twice daily for six weeks. Comprehensive safety assessments included biomicroscopy, visual acuity examinations, intraocular pressure measurements, and ophthalmoscopic examinations .

Research Applications of Isotopically Labeled Derivatives

Analytical and Pharmacokinetic Studies

Isotopically labeled variants of epinastine hydrobromide, such as Epinastine-13C,d3, serve essential functions in pharmaceutical research. These compounds incorporate stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the molecular structure, creating analogs that retain the pharmacological properties of the parent compound while being distinguishable by mass spectrometry .

These labeled derivatives function as internal standards for quantitative analysis in drug development, particularly in pharmacokinetic studies, bioavailability assessments, and metabolism investigations. The incorporation of deuterium and 13C allows researchers to track the compound through biological systems with high specificity and sensitivity .

Structural and Mechanistic Investigations

Isotopically labeled epinastine derivatives enable detailed structural and mechanistic studies. For research-grade Epinastine-13C-d3 hydrobromide, suppliers typically ensure ≥98% chemical purity and ≥99% deuterium incorporation (d1-d3 forms), with ≤1% d0 (non-deuterated) form . This high isotopic purity ensures reliable results in analytical applications.

The synthesis of these labeled compounds involves specialized chemical methods to introduce isotopes into the epinastine structure, enhancing their utility in analytical chemistry, pharmacokinetic studies, and investigations of drug metabolism pathways.

Pharmacodynamic Properties

Cellular and Molecular Effects

At the cellular level, epinastine hydrobromide affects multiple pathways involved in allergic and inflammatory responses. Research has shown that histamine stimulation induces various cellular responses in eosinophils, including chemotaxis, degranulation, and cytokine secretion. Epinastine effectively modulates these processes through its antagonistic action on histamine receptors .

In eosinophil-enriched populations of white blood cells, histamine challenge (1 μM) typically results in specific cytokine release patterns. Interleukin-4 (IL-4) and interferon-gamma (IFN-γ) show the greatest increases above background levels, while more modest increases occur with interleukin-1β (IL-1β) and granulocyte-macrophage colony-stimulating factor (GM-CSF). Epinastine's ability to modulate these responses contributes to its antiallergic efficacy .

Receptor Signaling Pathways

Epinastine hydrobromide interacts with histamine receptors, which belong to the G-protein coupled receptor (GPCR) family. Through these interactions, epinastine modulates several signaling pathways involved in immunology, inflammation, and neuronal signaling . The compound's effects on intracellular calcium mobilization in histamine receptor-expressing cells have been specifically documented, with epinastine potently inhibiting histamine-mediated increases in intracellular calcium levels .

Future Research Directions

Expanded Therapeutic Applications

Given epinastine hydrobromide's potent activity across multiple histamine receptor subtypes and its demonstrated antiallergic and anti-inflammatory properties, ongoing research continues to explore expanded therapeutic applications beyond its established use in ocular allergy. The compound's excellent safety profile supports investigation into additional treatment contexts where histamine-mediated processes contribute to pathology .

Advanced Formulation Development

Research into novel formulation approaches for epinastine hydrobromide may yield improved therapeutic options with enhanced delivery characteristics or extended duration of action. The compound's established safety record in ophthalmic applications provides a strong foundation for developing modified release formulations or combination products that could address unmet medical needs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume